(1-Chloropropan-2-YL)cyclopropane
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Overview
Description
(1-Chloropropan-2-YL)cyclopropane is an organic compound with the molecular formula C6H11Cl. It is a cyclopropane derivative where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopropane typically involves the reaction of cyclopropane with a chlorinated propyl derivative under specific conditions. One common method is the reaction of cyclopropane with 1-chloropropane in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropan-2-YL)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Formation of (1-Hydroxypropan-2-YL)cyclopropane.
Oxidation: Formation of (1-Oxopropan-2-YL)cyclopropane.
Reduction: Formation of propylcyclopropane.
Scientific Research Applications
(1-Chloropropan-2-YL)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chloropropan-2-YL)cyclopropane involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound, which lacks the chlorinated propyl group.
(1-Bromopropan-2-YL)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Hydroxypropan-2-YL)cyclopropane: The hydroxyl analog of (1-Chloropropan-2-YL)cyclopropane.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H11Cl |
---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloropropan-2-ylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 |
InChI Key |
CVDTZMFTOSCDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CC1 |
Origin of Product |
United States |
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